(4-(1-(3-クロロフェニル)-1H-イミダゾール-2-イル)ピペラジン-1-イル)(フェニル)メタノン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

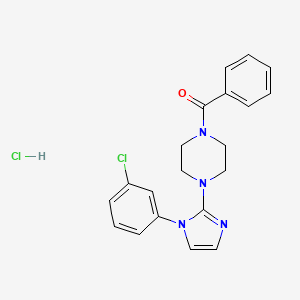

(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(phenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C20H20Cl2N4O and its molecular weight is 403.31. The purity is usually 95%.

BenchChem offers high-quality (4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(phenyl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(phenyl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- この化合物の合成には、クリックケミストリー、特にヒュイスゲン1,3-双極子環状付加反応を用いたグリーンアプローチが用いられています . 抗菌特性について評価されています。

- アスペルギルス・ニガーに対して、この化合物のいくつかの誘導体は、標準的な抗真菌薬と比較して、有意な阻害帯を示しました . これは、真菌感染症の治療における潜在的な用途を示唆しています。

- この化合物の構造には、酸/塩基加水分解および分解に対して安定な1,2,3-トリアゾール部分が含まれています。 トリアゾールは、抗菌活性および抗HIV活性を含むさまざまな生物学的特性を示してきました .

抗菌活性

医薬品化学

クリックケミストリーの応用

除草剤と殺菌剤

要約すると、この化合物は、抗菌研究、医薬品化学、その他において有望です。その汎用性の高い構造は、さまざまな科学分野での探求を促します。研究者は、その特性と潜在的な用途をさらに調査して、その可能性を最大限に引き出すことができます。 🌟

作用機序

Target of Action

The primary target of 1-benzoyl-4-[1-(3-chlorophenyl)-1H-imidazol-2-yl]piperazine hydrochloride is the serotonin 2C receptor (5-HT2CR) . This receptor plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.

Mode of Action

1-benzoyl-4-[1-(3-chlorophenyl)-1H-imidazol-2-yl]piperazine hydrochloride acts as an agonist at the serotonin 2C receptor . This means it binds to this receptor and activates it, leading to an increase in the intracellular levels of cAMP (cyclic adenosine monophosphate), which then triggers a series of intracellular events.

生物活性

(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(phenyl)methanone hydrochloride, commonly referred to in the scientific literature by its chemical structure, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C20H22ClN3O

- Molecular Weight : 353.86 g/mol

- CAS Number : 1189999-80-1

The compound exhibits biological activity primarily through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its piperazine moiety is known for enhancing receptor binding affinity, which may contribute to its pharmacological effects.

Antitumor Activity

Recent studies have indicated that this compound demonstrates significant antitumor activity. In vitro assays have shown that it inhibits the proliferation of various cancer cell lines, including:

The structure-activity relationship (SAR) analysis suggests that the presence of the chlorophenyl group enhances cytotoxicity by increasing lipophilicity and facilitating cellular uptake.

Anticonvulsant Activity

In addition to its antitumor properties, the compound has been evaluated for anticonvulsant activity. It was found to significantly reduce seizure activity in animal models, demonstrating a protective effect against chemically induced seizures.

Case Studies

-

Case Study on Antitumor Efficacy :

A study published in MDPI examined the effects of the compound on human cancer cell lines. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with notable apoptosis observed in treated cells. -

Anticonvulsant Study :

In a preclinical trial involving mice, administration of the compound resulted in a substantial reduction in seizure frequency compared to control groups. The study concluded that the compound could be a candidate for further development in treating epilepsy.

Research Findings

Multiple research articles have documented the synthesis and biological evaluation of this compound:

- Synthesis : The compound can be synthesized through a multi-step reaction involving piperazine derivatives and phenylmethanone precursors.

- Biological Evaluation : Various assays have been employed to assess its biological activities, including cell viability assays, apoptosis assays, and receptor binding studies.

特性

IUPAC Name |

[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-phenylmethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O.ClH/c21-17-7-4-8-18(15-17)25-10-9-22-20(25)24-13-11-23(12-14-24)19(26)16-5-2-1-3-6-16;/h1-10,15H,11-14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTQSCBEEKEMGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。